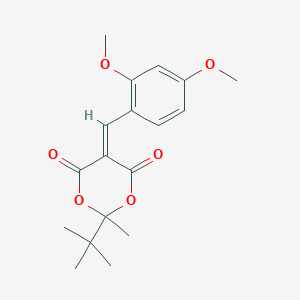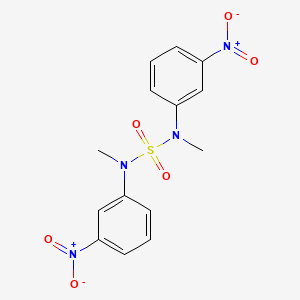
2-tert-butyl-5-(2,4-dimethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-butyl-5-(2,4-dimethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione, commonly known as TMBD, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. TMBD is a versatile compound that exhibits a range of biochemical and physiological effects, making it an attractive candidate for scientific research.
Mécanisme D'action
The mechanism of action of TMBD is not fully understood. However, studies have shown that TMBD can interact with certain enzymes and proteins in the body, leading to changes in their activity. TMBD has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis.
Biochemical and Physiological Effects:
TMBD exhibits a range of biochemical and physiological effects. TMBD has been shown to have anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of various diseases. TMBD has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
TMBD has several advantages for lab experiments. It is a stable compound that can be synthesized in large quantities. TMBD is also relatively easy to handle and store. However, TMBD has some limitations for lab experiments. It is a synthetic compound that may not fully mimic the properties of natural compounds. TMBD may also have limited solubility in certain solvents, which can affect its bioavailability.
Orientations Futures
There are several future directions for research on TMBD. One area of research is the optimization of the synthesis process to improve the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of TMBD. Further studies are needed to fully understand how TMBD interacts with enzymes and proteins in the body. Additionally, more research is needed to explore the potential applications of TMBD in various fields, such as medicinal chemistry and materials science.
Méthodes De Synthèse
TMBD can be synthesized through a multistep reaction process. The synthesis involves the condensation of 2,4-dimethoxybenzaldehyde with 2-tert-butyl-4-methylcyclohexanone in the presence of a base catalyst. The resulting product is further subjected to oxidation and cyclization reactions to obtain TMBD. The synthesis of TMBD has been optimized in recent years to improve the yield and purity of the compound.
Applications De Recherche Scientifique
TMBD has been extensively studied for its potential applications in various fields of research. In the field of medicinal chemistry, TMBD has been investigated for its anti-cancer properties. Studies have shown that TMBD can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes. TMBD has also been shown to have anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
2-tert-butyl-5-[(2,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O6/c1-17(2,3)18(4)23-15(19)13(16(20)24-18)9-11-7-8-12(21-5)10-14(11)22-6/h7-10H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDHCASCZBYQAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=C(C=C(C=C2)OC)OC)C(=O)O1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-2-{4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrimidin-4-amine](/img/structure/B5530400.png)
![methyl 3-[(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)carbonyl]-5-methoxybenzoate](/img/structure/B5530402.png)
![N-(3-fluoro-4-methylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5530404.png)

![2-[4-(2-ethylbutanoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5530418.png)
![N'-[4-(diethylamino)benzylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5530426.png)
![methyl 4-[2-(2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzoyl)carbonohydrazonoyl]benzoate](/img/structure/B5530440.png)
![1-(3-chlorophenyl)-4-[(1,1-dioxido-2,3-dihydro-3-thienyl)acetyl]-2-piperazinone](/img/structure/B5530447.png)
![4-[(2-bromobenzylidene)amino]-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5530460.png)
![4-(1H-imidazol-2-yl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]piperidine](/img/structure/B5530466.png)
![N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2-methoxybenzamide](/img/structure/B5530473.png)
![N-[(1,2-dimethyl-1H-benzimidazol-5-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5530484.png)
![3-(4-chlorophenyl)-5-methyl-N-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5530490.png)
![8-methoxy-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]chromane-3-carboxamide](/img/structure/B5530493.png)